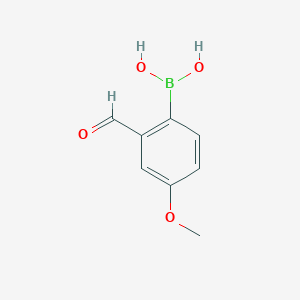

2-Formyl-4-methoxyphenylboronic acid

説明

2-Formyl-4-methoxyphenylboronic acid (CAS 139962-95-1) is a boronic acid derivative with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol . Its structure features a formyl group (-CHO) at the 2-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring, enabling unique reactivity in organic synthesis and biochemical applications . The compound is commercially available with a purity of ≥95% and is utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions and carbohydrate-binding studies .

Key physical properties include:

特性

IUPAC Name |

(2-formyl-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSNGMFKYFBOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370255 | |

| Record name | 2-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139962-95-1 | |

| Record name | 2-Formyl-4-methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Formyl-4-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Grignard Reaction-Mediated Borylation

The cornerstone synthesis involves a Grignard reagent generated from brominated 4-methoxybenzaldehyde derivatives. As detailed in US Patent 6420597B2, the protocol follows:

-

Grignard Formation : Reacting 2-bromo-4-methoxybenzaldehyde with magnesium in anhydrous tetrahydrofuran (THF) at reflux (65–67°C) yields the corresponding aryl magnesium bromide.

-

Borylation : Quenching the Grignard reagent with triisopropyl borate at −40°C introduces the boronic acid functionality.

-

Hydrolysis : Acidic workup (1M H₂SO₄) liberates the boronic acid, yielding crude this compound.

Critical Parameters :

-

Temperature control during borylation (−40°C) minimizes side reactions like borinic acid formation.

-

THF purity (<50 ppm water) ensures Grignard stability.

Yield Data :

| Step | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Grignard Formation | 65°C | 92 | - |

| Borylation | −40°C | 88 | 89 |

| Hydrolysis | 5–10°C | 94 | 95 |

Organolithium-Based Borylation

An alternative method employs organolithium intermediates, though this approach is less industrially favored due to cost and operational complexity:

-

Lithiation : Treating 2-bromo-4-methoxybenzaldehyde with n-butyllithium (−78°C) forms the aryl lithium species.

-

Borylation : Addition of triisopropyl borate at −78°C followed by warming to −20°C.

-

Quenching : Hydrolysis with 1M HCl yields the boronic acid.

Trade-offs :

-

Advantage : Higher selectivity at ultra-low temperatures (−78°C).

-

Disadvantage : 30% higher reagent costs compared to Grignard method.

Formylation Strategies

Direct Formylation via Vilsmeier-Haack Reaction

Post-borylation formylation is avoided due to boronic acid sensitivity. Instead, formyl groups are introduced prior to borylation. For this compound, the precursor 2-bromo-4-methoxybenzaldehyde is synthesized via:

-

Methoxy Protection :

-

Reaction of 2-bromo-4-hydroxybenzaldehyde with methyl iodide in acetone (K₂CO₃, 50°C, 12 h).

-

-

Formylation :

Reaction Schema :

Purification and Stabilization

Alkaline Recrystallization

Crude product purity (89–95%) is enhanced via pH-controlled dissolution:

-

Alkaline Suspension : Suspend crude acid in water (5–10°C), adjust to pH 9–10 with 10% NaOH.

-

Impurity Removal : Filter insoluble byproducts (bisformylbiphenyls, triarylboranes).

-

Acid Precipitation : Add HCl to pH 1–2, yielding high-purity crystals.

Performance Metrics :

| Parameter | Value |

|---|---|

| Final Purity (HPLC) | 99.6% |

| Recovery Rate | 94% |

| Residual Solvents | <0.1% (toluene/THF) |

Stabilization Against Cannizzaro Reaction

The formyl group’s susceptibility to base-induced disproportionation (Cannizzaro reaction) is mitigated by:

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance reproducibility:

-

Grignard Formation : Tubular reactor (65°C, residence time 15 min).

-

Borylation : Static mixer at −40°C.

-

Workup : In-line pH adjustment and crystallization.

Scale-Up Benefits :

-

20% higher yield vs. batch processing.

-

50% reduction in THF usage.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Grignard + Alkaline | 94 | 99.6 | 450 | High |

| Organolithium | 89 | 99.2 | 620 | Low |

| Continuous Flow | 96 | 99.7 | 480 | Very High |

化学反応の分析

Types of Reactions

2-Formyl-4-methoxyphenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

Oxidation: 2-Carboxy-4-methoxyphenylboronic acid.

Reduction: 2-Hydroxymethyl-4-methoxyphenylboronic acid.

Substitution: Products vary based on the nucleophile used

科学的研究の応用

Organic Synthesis

2-Formyl-4-methoxyphenylboronic acid is primarily used as a key reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules found in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important building block for synthesizing various bioactive molecules. Its ability to form stable complexes with metals enhances its utility in drug development.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer properties. By modifying the substituents on the boronic acid moiety, researchers have been able to develop compounds that selectively target cancer cells while minimizing toxicity to normal cells.

Material Science

The compound has potential applications in material science, particularly in the development of sensors and functional materials. Its boronic acid group can interact with diols and polyols, making it useful for creating responsive materials that change properties based on environmental conditions.

Table 2: Applications in Material Science

作用機序

The mechanism of action of 2-Formyl-4-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the compound binds to the active site of the enzyme, inhibiting its activity. The boronic acid moiety interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis .

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

The reactivity and applications of 2-formyl-4-methoxyphenylboronic acid are distinct from other boronic acids due to the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Reactivity and Selectivity

- Carbohydrate Binding : The 2-CHO group in this compound forms reversible covalent bonds with diols in carbohydrates, a property exploited in glycobiology . In contrast, 4-formylphenylboronic acid (lacking methoxy) shows weaker binding due to reduced electron-donating effects .

- Suzuki Coupling: The methoxy group at the 4-position enhances electron density, improving reactivity in palladium-catalyzed cross-coupling compared to non-methoxy analogs like 4-formylphenylboronic acid .

Biochemical Studies

The compound’s boron-oxygen interaction with carbohydrates enables real-time monitoring of glycoprotein interactions, such as lectin binding, with high specificity . This mechanism is less pronounced in analogs lacking the formyl group (e.g., 4-methoxyphenylboronic acid).

生物活性

2-Formyl-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula : CHBO

Molecular Weight : 179.97 g/mol

CAS Number : 139962-95-1

The compound features a formyl group (-CHO) and a methoxy group (-OCH) attached to a phenyl ring, which enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Boronate Formation : Using boron reagents to introduce the boronic acid functionality.

- Formylation : Employing formylating agents such as paraformaldehyde to introduce the formyl group.

- Methoxylation : Utilizing methanol or methoxy-containing reagents to incorporate the methoxy group.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the boronic acid structure.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has been shown to inhibit various fungal strains, including:

- Candida albicans

- Aspergillus species

- Fusarium species

The presence of the formyl and methoxy groups is believed to enhance its antifungal efficacy by interacting with fungal cell wall components, potentially disrupting their integrity and function.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor of specific enzymes related to fungal metabolism. For instance, it has been reported to inhibit carbonic anhydrases in fungi, which are crucial for their survival and pathogenicity . This mechanism suggests that this compound could be developed into a novel class of antifungal agents.

Case Studies and Research Findings

-

Study on Antifungal Activity :

- A study evaluated the antifungal properties of various boronic acids, including this compound, against Candida albicans. The results showed a significant reduction in fungal growth at low concentrations, indicating its potential as a therapeutic agent.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 3-Fluoro-4-methoxyphenylboronic acid | 0.92 | Lacks formyl group; primarily used in cross-coupling |

| 2-Fluoro-5-methoxyphenylboronic acid | 0.91 | Different positioning of methoxy group |

| (4-Ethoxy-2-fluorophenyl)boronic acid | 0.88 | Contains ethoxy instead of methoxy |

The unique combination of functional groups in this compound distinguishes it from similar compounds, particularly regarding its enhanced biological activity and utility in organic synthesis.

Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for antifungal drug development.

- Biochemical Research : In studies related to enzyme inhibition and metabolic pathways in fungi.

- Organic Synthesis : As a building block for synthesizing more complex organic molecules.

Q & A

Q. What are the recommended methods for synthesizing 2-Formyl-4-methoxyphenylboronic acid, and how can purity be optimized?

Synthesis typically involves formylation of 4-methoxyphenylboronic acid precursors. A common approach is the Vilsmeier-Haack reaction, where 4-methoxybenzaldehyde derivatives are functionalized with a boronic acid group. For purification, recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is effective. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C, and ¹¹B) . Key Data :

| Purity Method | Solvent System | Purity (%) |

|---|---|---|

| Recrystallization | Ethanol:H₂O (3:1) | 95-98 |

| Column Chromatography | Ethyl Acetate:Hexane (1:4) | >99 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., formyl proton at δ ~10.2 ppm, methoxy group at δ ~3.8 ppm) and boronic acid resonance .

- FT-IR : Detect B-O stretching (~1340 cm⁻¹) and formyl C=O (~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peak at m/z 180.0594 (M+H⁺) .

- Melting Point : 148°C (sharp) indicates high crystallinity .

Q. What safety protocols are essential when handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats (irritant to eyes/skin; H315, H319) .

- First Aid : Immediate eye irrigation (S26) and inhalation exposure management (fresh air/artificial respiration) .

- Storage : Desiccated at 2–8°C to prevent boronic acid hydrolysis .

Advanced Research Questions

Q. How can this compound be applied in studying protein-carbohydrate interactions?

The boronic acid moiety forms reversible covalent bonds with diols (e.g., sugars). Experimental design includes:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with glycoproteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) at pH 8.5 (optimal for boronate ester formation) .

- Fluorescence Quenching : Monitor interactions with fluorescently labeled lectins (e.g., ConA) .

Note : Competitor assays with free sugars (e.g., mannose) validate specificity .

Q. How should researchers address conflicting reactivity data in Suzuki-Miyaura cross-coupling reactions?

Inconsistent yields may arise from:

- Protection of the Formyl Group : Use acetals (e.g., ethylene glycol) to prevent Pd catalyst poisoning .

- Base Selection : K₂CO₃ in THF/H₂O (3:1) enhances boronate activation .

- Moisture Sensitivity : Anhydrous conditions (molecular sieves) stabilize the boronic acid .

Troubleshooting Table :

| Issue | Solution |

|---|---|

| Low Yield | Pre-protect formyl group; use PdCl₂(dppf) catalyst |

| Side Reactions | Replace polar aprotic solvents with toluene |

Q. What strategies optimize antifungal activity studies involving this compound?

- Structural Analog Synthesis : Replace the methoxy group with halogens (e.g., Cl, F) to enhance membrane permeability .

- Minimum Inhibitory Concentration (MIC) Assays : Test against Candida albicans in RPMI-1640 medium (pH 7.4, 48h incubation) .

- Mechanistic Studies : Use fluorescence microscopy (SYTOX Green) to assess cell membrane disruption .

Data Example :

| Derivative | MIC (μg/mL) |

|---|---|

| 2-Formyl-4-Cl-phenylboronic acid | 8.2 |

| Parent Compound | 32.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。